![molecular formula C14H16O4 B14003061 2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol CAS No. 77746-33-9](/img/structure/B14003061.png)
2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring substituted with hydroxyethoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol typically involves the reaction of naphthol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst. The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Analyse Chemischer Reaktionen
2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol involves its interaction with specific molecular targets. The hydroxyethoxy groups allow it to form hydrogen bonds with various biological molecules, facilitating its binding to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol can be compared with other naphthalene derivatives such as:
2-(Naphthalen-1-yl)ethanol: Similar in structure but lacks the hydroxyethoxy groups, making it less versatile in chemical reactions.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A more complex derivative with additional functional groups, used in specialized applications
The unique presence of hydroxyethoxy groups in this compound makes it particularly useful in a wide range of chemical and biological applications.
Eigenschaften
CAS-Nummer |
77746-33-9 |
|---|---|
Molekularformel |
C14H16O4 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
2-[4-(2-hydroxyethoxy)naphthalen-1-yl]oxyethanol |
InChI |
InChI=1S/C14H16O4/c15-7-9-17-13-5-6-14(18-10-8-16)12-4-2-1-3-11(12)13/h1-6,15-16H,7-10H2 |
InChI-Schlüssel |
SBCPUTPUYMFDIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2OCCO)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


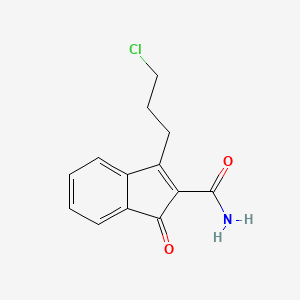
![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
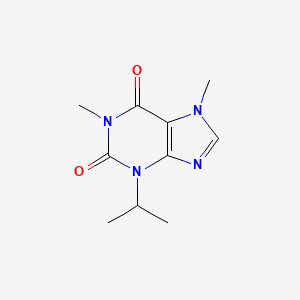
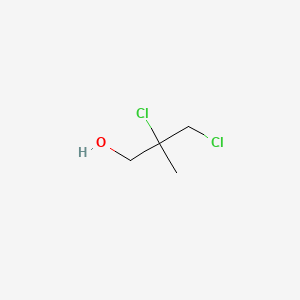
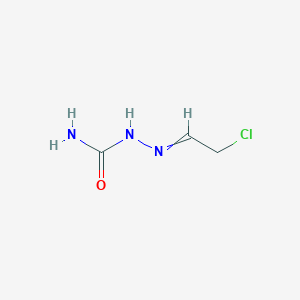
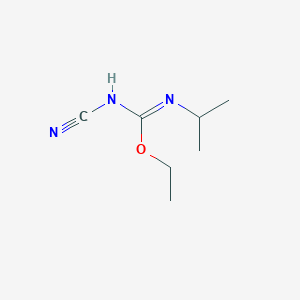
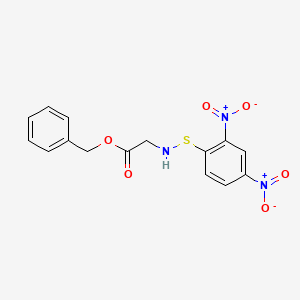
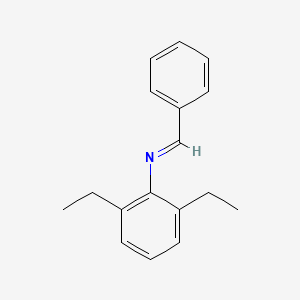
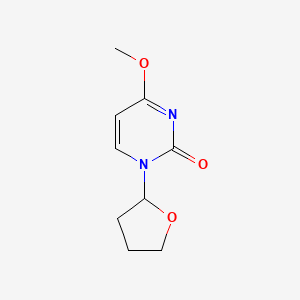
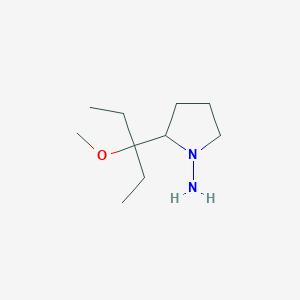
![3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)

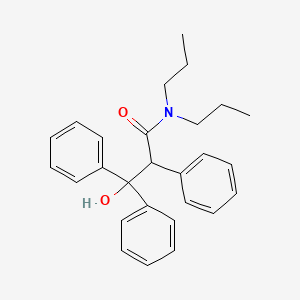
![Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate](/img/structure/B14003046.png)
